Trihexyphenidyl

Description

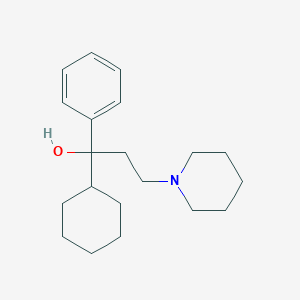

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHLPVGTWGOCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52-49-3 (hydrochloride) | |

| Record name | Trihexyphenidyl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023705 | |

| Record name | Trihexyphenidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trihexyphenidyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystals; decomp at 258.5 °C; pH of 1% aq soln 5.5-6.0; solubility (g/100 mL): water at 25 °C 1.0, alcohol 6, chloroform 5; more soluble in methanol; very slightly soluble in ether, benzene /Hydrochloride/, 3.14e-03 g/L | |

| Record name | TRIHEXYPHENIDYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trihexyphenidyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

1-phenyl-3-(piperidine-1-yl)propan-1-one | |

| Record name | TRIHEXYPHENIDYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

144-11-6 | |

| Record name | (±)-Trihexyphenidyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyphenidyl [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyphenidyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trihexyphenidyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trihexyphenidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyphenidyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYPHENIDYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC5V8B7PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIHEXYPHENIDYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trihexyphenidyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 °C, 258.5 °C | |

| Record name | Trihexyphenidyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIHEXYPHENIDYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trihexyphenidyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Trihexyphenidyl's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders, exerts its therapeutic effects primarily through its antagonist activity at muscarinic acetylcholine (B1216132) receptors within the central nervous system (CNS). This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its receptor binding profile, downstream signaling pathways, and its modulatory effects on dopaminergic neurotransmission. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development in this area.

Core Mechanism: Muscarinic Acetylcholine Receptor Antagonism

This compound is a non-selective muscarinic acetylcholine receptor antagonist, meaning it binds to and blocks all five subtypes of muscarinic receptors (M1-M5). However, it displays a higher affinity for the M1 subtype, which is highly expressed in the cerebral cortex and striatum, key brain regions involved in motor control and cognition.[1][2][3] This preferential binding to central M1 receptors is believed to be a key contributor to its therapeutic efficacy in neurological movement disorders.[1][2]

The therapeutic rationale for using an anticholinergic agent like this compound in Parkinson's disease stems from the neurochemical imbalance that characterizes the condition. The degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic signaling in the striatum. By blocking muscarinic receptors, this compound helps to restore a more balanced state between dopaminergic and cholinergic neurotransmission, thereby alleviating motor symptoms such as tremor, rigidity, and bradykinesia.

Quantitative Receptor Binding Profile

The affinity of this compound for each of the five human muscarinic receptor subtypes has been quantified through radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

| Muscarinic Receptor Subtype | Inhibition Constant (Ki) in nM |

| M1 | 1.6 |

| M2 | 7.0 |

| M3 | 6.4 |

| M4 | 2.6 |

| M5 | 15.9 |

Data sourced from Downs et al., 2019, citing Bolden et al., 1992 and Dörje et al., 1991.

Signaling Pathways

The antagonism of the M1 muscarinic receptor by this compound directly impacts intracellular signaling cascades. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

Upon activation by acetylcholine, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets to modulate neuronal excitability and synaptic transmission.

By blocking the M1 receptor, this compound inhibits this entire signaling cascade, leading to a reduction in cholinergic tone.

Indirect Modulation of Dopamine (B1211576) Release

Beyond its direct anticholinergic effects, evidence suggests that this compound can indirectly enhance dopamine release in the striatum. This effect is thought to be mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).

Striatal dopamine release is modulated by acetylcholine acting on both muscarinic and nicotinic receptors. While the precise mechanism is still under investigation, one hypothesis is that by blocking inhibitory M2 and M4 autoreceptors on cholinergic interneurons, this compound may lead to an increase in acetylcholine release. This elevated acetylcholine can then act on stimulatory nAChRs located on dopaminergic terminals, resulting in enhanced dopamine release.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine).

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release Measurement

FSCV is an electrochemical technique used to measure rapid changes in neurotransmitter concentrations, such as dopamine, in brain slices or in vivo.

Materials:

-

Carbon-fiber microelectrode.

-

Ag/AgCl reference electrode.

-

Stimulating electrode.

-

Voltammetry software and hardware.

-

Artificial cerebrospinal fluid (aCSF).

-

Brain slice preparation or anesthetized animal.

Procedure:

-

Electrode Placement: Insert the carbon-fiber microelectrode and stimulating electrode into the brain region of interest (e.g., striatum).

-

Baseline Recording: Apply a triangular voltage waveform to the microelectrode and record the baseline current.

-

Stimulation: Apply a brief electrical stimulation to evoke dopamine release.

-

Detection: Dopamine is oxidized at the electrode surface, causing a change in the measured current. The magnitude of this change is proportional to the dopamine concentration.

-

Drug Application: Apply this compound to the preparation and repeat the stimulation and recording to observe its effect on dopamine release.

-

Data Analysis: The recorded currents are converted to dopamine concentrations using calibration curves.

In Vivo Microdialysis for Striatal Dopamine Measurement

In vivo microdialysis allows for the sampling of extracellular fluid from the brain of a freely moving animal to measure neurotransmitter levels.

Materials:

-

Microdialysis probe.

-

Stereotaxic apparatus.

-

Perfusion pump.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized animal using a stereotaxic frame.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Dialysate Collection: Collect the dialysate, which contains neurotransmitters from the extracellular fluid, in timed fractions.

-

Drug Administration: Administer this compound systemically or locally through the microdialysis probe.

-

Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Compare the dopamine levels before and after this compound administration to determine its effect on extracellular dopamine concentrations.

Conclusion

The primary mechanism of action of this compound in the central nervous system is the antagonism of muscarinic acetylcholine receptors, with a preference for the M1 subtype. This action helps to rebalance (B12800153) the cholinergic and dopaminergic systems in the striatum. Additionally, this compound appears to indirectly modulate dopamine release through its effects on nicotinic acetylcholine receptors. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is crucial for the development of more targeted and effective therapies for Parkinson's disease and other movement disorders with fewer side effects.

References

Trihexyphenidyl's Affinity for M1 and M4 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of trihexyphenidyl for the M1 and M4 muscarinic acetylcholine (B1216132) receptors. This compound, a non-selective muscarinic receptor antagonist, exhibits a notable preference for the M1 subtype, a characteristic that underpins its clinical utility and pharmacological profile. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine them, and the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound's interaction with muscarinic receptors has been quantified in numerous studies. The following table summarizes the binding affinity of this compound for the human M1 and M4 muscarinic receptors, as determined in studies utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective receptor subtypes. The inhibitory constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ligand | Cell Line | Kᵢ (nM) | Reference |

| Human M1 | This compound | CHO-K1 | 1.3 | [1] |

| Human M4 | This compound | CHO-K1 | 10.7 | [1] |

Table 1: Binding Affinity of this compound for Human M1 and M4 Muscarinic Receptors.

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound for M1 and M4 receptors is typically determined through competitive radioligand binding assays. This section outlines a detailed protocol for such an experiment.

Objective:

To determine the inhibitory constant (Kᵢ) of this compound for the human M1 and M4 muscarinic receptors expressed in CHO-K1 cell membranes.

Materials:

-

Cell Membranes: CHO-K1 cell membranes stably expressing either the human M1 or M4 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound hydrochloride.

-

Reference Compound (for non-specific binding): Atropine (B194438) sulfate.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/C), cell harvester, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

CHO-K1 cells expressing the receptor of interest are cultured and harvested.

-

The cells are homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay Setup (in a 96-well microplate, in triplicate):

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-NMS (typically near its Kd value), and the cell membrane preparation.

-

Non-specific Binding (NSB): Add a high concentration of atropine (e.g., 1 µM), [³H]-NMS, and the cell membrane preparation.

-

Competitive Binding: Add serial dilutions of this compound, [³H]-NMS, and the cell membrane preparation.

-

-

Incubation:

-

Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Scintillation Counting:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (the IC₅₀ value) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

-

Signaling Pathways and Visualization

The M1 and M4 muscarinic receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades.

-

M1 Receptor: Primarily couples to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M4 Receptor: Predominantly couples to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow for a competitive binding assay.

References

Whitepaper: Investigating the Effects of Trihexyphenidyl on Striatal Dopamine Release

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trihexyphenidyl (THP) is a centrally acting antimuscarinic agent historically used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] While its primary mechanism is understood to be the blockade of muscarinic acetylcholine (B1216132) receptors to counteract the relative cholinergic excess seen in dopamine-deficient states, recent research has elucidated a more direct role in modulating striatal dopamine (B1211576) dynamics.[1][2][3] This technical guide provides an in-depth review of the mechanisms by which this compound affects striatal dopamine release, summarizes key quantitative data from preclinical studies, details common experimental protocols, and presents visual diagrams of the underlying pathways and workflows. The evidence indicates that THP enhances dopamine release primarily by antagonizing inhibitory presynaptic muscarinic receptors on dopaminergic terminals, a mechanism with significant implications for therapeutic development.

Core Mechanism of Action

The striatum, a critical node in motor control, operates on a delicate balance between dopamine (DA) and acetylcholine (ACh). The prevailing model for this compound's action involves the modulation of this intricate relationship.

-

Reciprocal Inhibition: Dopaminergic neurons from the substantia nigra and cholinergic interneurons within the striatum exert reciprocal control. ACh released from these interneurons can act on presynaptic M2 and M4 muscarinic autoreceptors located on dopaminergic terminals. Activation of these receptors inhibits dopamine release.

-

Antagonism of Presynaptic Muscarinic Receptors: this compound, a non-selective muscarinic antagonist, blocks these inhibitory presynaptic receptors. By preventing ACh from binding, THP effectively "removes the brake" on dopamine release, leading to an increase in extracellular dopamine concentrations in the striatum.

-

Indirect Modulation via Nicotinic Receptors: A secondary mechanism has been proposed involving nicotinic acetylcholine receptors (nAChRs). Some studies have found that the dopamine-enhancing effect of THP is dependent on functional nAChRs. This suggests an indirect pathway where THP's blockade of muscarinic receptors on cholinergic interneurons may increase local ACh concentrations, which then stimulate nAChRs on dopamine terminals, further promoting dopamine release.

dot

References

In-Depth Technical Guide: Pharmacodynamics and Pharmacokinetic Profile of Trihexyphenidyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyphenidyl hydrochloride is a synthetic antimuscarinic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. This technical guide provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals engaged in drug development and related fields.

Pharmacodynamics

The primary mechanism of action of this compound is the antagonism of muscarinic acetylcholine (B1216132) receptors. It is a non-selective antagonist, though it exhibits a higher affinity for the M1 and M4 receptor subtypes. By blocking the effects of acetylcholine in the central nervous system, particularly in the striatum, this compound helps to restore the balance between the cholinergic and dopaminergic systems, which is disrupted in parkinsonian syndromes.[1][2]

Receptor Binding Affinity

This compound is administered as a racemate, and its enantiomers exhibit stereoselectivity in their binding to muscarinic receptors. The (R)-(-)-enantiomer is significantly more potent than the (S)-(+)-enantiomer.[3]

| Receptor Subtype | Ligand | pA2 Value | IC50 (nM) |

| M1 (rabbit vas deferens) | (R)-(-)-Trihexyphenidyl | 10.1 | - |

| M2α (guinea-pig atrium) | (R)-(-)-Trihexyphenidyl | - | - |

| M2β (guinea-pig ileum) | (R)-(-)-Trihexyphenidyl | - | - |

| M3 (rabbit trachea) | (R)-Trihexyphenidyl | - | - |

| M3 (rabbit trachea) | (S)-Trihexyphenidyl | - | - |

| Olfactory Bulb (rat) | (R)-Trihexyphenidyl | 8.84 | - |

| Olfactory Bulb (rat) | (S)-Trihexyphenidyl | 6.09 | - |

| Striatum (rat) | (R)-Trihexyphenidyl | 8.75 | - |

| Striatum (rat) | (S)-Trihexyphenidyl | 6.12 | - |

| Myocardium (rat) | (R)-Trihexyphenidyl | 7.64 | - |

| Myocardium (rat) | (S)-Trihexyphenidyl | 5.72 | - |

| M1 (hippocampal slices) | Racemic this compound | - | 9.77 |

| M2 (left atrium) | Racemic this compound | - | 123.03 |

| M3 (ileum) | Racemic this compound | - | 3.55 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[4] IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.[5]

Signaling Pathways

The therapeutic effects of this compound in Parkinson's disease are primarily attributed to its modulation of the striatal signaling pathways. By blocking M1 and M4 muscarinic receptors on striatal neurons, this compound indirectly increases dopamine (B1211576) release. This is thought to occur through the inhibition of acetylcholine's tonic inhibitory effect on dopaminergic terminals.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value |

| Absorption | |

| Bioavailability | High (oral) |

| Tmax (oral) | 1.3 - 2 hours |

| Cmax | 7.15 ± 2.58 ng/mL (single 4 mg oral dose) |

| AUC (0-72h) | 201 ± 71 ng·h/mL (single 4 mg oral dose) |

| Distribution | |

| Protein Binding | - |

| Volume of Distribution | High |

| Metabolism | |

| Primary Pathway | Hydroxylation of the alicyclic groups |

| Metabolites | Hydroxythis compound, this compound N-oxide |

| Excretion | |

| Route of Elimination | Primarily renal |

| Elimination Half-life | 5 - 10 hours (some studies suggest up to 33 hours) |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a method for determining the binding affinity of this compound for muscarinic receptors using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

-

Unlabeled this compound hydrochloride (racemate, R- and S-enantiomers).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Thaw membrane preparations on ice.

-

Dilute membranes in assay buffer to a final protein concentration of 20-50 µ g/well .

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or excess unlabeled atropine (B194438) (1 µM, for non-specific binding) or unlabeled this compound dilution.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of diluted membrane preparation.

-

-

Incubate at 37°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and count radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a method to investigate the metabolism of this compound using human liver microsomes, with a focus on identifying the cytochrome P450 enzymes involved.

Materials:

-

Pooled human liver microsomes (HLMs).

-

This compound hydrochloride.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).

-

Acetonitrile (ACN) or methanol (B129727) (MeOH) for reaction termination.

-

LC-MS/MS system for analysis.

Procedure:

-

Pre-incubate HLMs (0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add this compound (final concentration, e.g., 1 µM).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction by adding an equal volume of cold ACN or MeOH containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.

-

To identify the specific CYP enzymes, repeat the experiment with the inclusion of specific CYP inhibitors or using recombinant human CYP enzymes.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats.

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

Procedure:

-

Acclimatize animals for at least one week before the study.

-

Fast animals overnight before dosing.

-

Administer this compound hydrochloride orally (e.g., via gavage) or intravenously (e.g., via tail vein).

-

Collect blood samples (e.g., from the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, clearance, and volume of distribution) using appropriate software.

Conclusion

This technical guide has provided a detailed overview of the pharmacodynamic and pharmacokinetic profile of this compound hydrochloride. The antagonism of muscarinic receptors, particularly the M1 and M4 subtypes, and the subsequent modulation of striatal dopamine signaling are central to its therapeutic efficacy. The pharmacokinetic properties indicate good oral absorption and a relatively long half-life. The provided experimental protocols offer a foundation for further research and development involving this compound. A thorough understanding of these characteristics is essential for the rational design of new therapies and the optimization of existing treatment regimens for Parkinson's disease and other movement disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. Stereoselectivity of the enantiomers of this compound and its methiodide at muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism by (R)- and (S)-trihexyphenidyl of muscarinic stimulation of adenylyl cyclase in rat olfactory bulb and inhibition in striatum and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

The Delicate Dance of Structure and Activity: A Deep Dive into Trihexyphenidyl and Its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders, exerts its therapeutic effects primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors. However, its interaction with other neurotransmitter systems, notably the dopaminergic system, contributes to its complex pharmacological profile. This technical guide delves into the critical structure-activity relationships (SAR) of this compound and its analogs, providing a comprehensive overview of how discrete molecular modifications influence their binding affinity and functional activity at both muscarinic receptors and the dopamine (B1211576) transporter. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved, offering a valuable resource for the rational design of novel therapeutics.

Structure-Activity Relationship of this compound Analogs

The affinity of this compound analogs for muscarinic receptors and the dopamine transporter (DAT) is exquisitely sensitive to structural modifications of the core scaffold, which consists of a piperidine (B6355638) ring, a cyclohexyl group, a phenyl group, and a propanol (B110389) linker. Seminal work by Dar and colleagues in 2005 systematically explored these relationships, providing crucial insights into the pharmacophore.[1][2]

Modifications to the Phenyl and Cyclohexyl Rings

Alterations to the aromatic and alicyclic moieties of this compound have a profound impact on its binding profile.

-

Phenyl Ring Substitution : Methylation or halogenation of the phenyl group generally enhances the compound's ability to inhibit binding to the dopamine transporter, as measured by the displacement of cocaine analogs like [³H]CFT.[1][2]

-

Cyclohexyl Ring Replacement : Replacing the cyclohexyl ring with a second phenyl group tends to decrease the affinity for the dopamine transporter.[1]

Modifications to the Piperidine Ring

The basic nitrogen of the piperidine ring is a critical feature for antimuscarinic activity, and modifications at this position significantly influence affinity for the dopamine transporter.

-

Piperidine Ring Alterations : Modifications to the piperidine ring have been shown to enhance the affinity for the dopamine transporter.

Summary of Structure-Activity Relationships

While the full quantitative data from the seminal study by Dar et al. is not publicly available in tabular format, the qualitative relationships are summarized below.

Table 1: Qualitative Structure-Activity Relationship of this compound Analogs

| Molecular Modification | Effect on Dopamine Transporter (DAT) Affinity | Effect on Muscarinic Receptor Affinity |

| Phenyl Ring | ||

| Methylation/Halogenation | Enhanced | Not explicitly stated to be significantly altered |

| Cyclohexyl Ring | ||

| Replacement with Phenyl Group | Decreased | Not explicitly stated to be significantly altered |

| Piperidine Ring | ||

| Various Modifications | Enhanced | Can be modulated to reduce muscarinic activity |

Experimental Protocols

The characterization of this compound and its analogs necessitates robust and reproducible experimental methodologies. The following sections detail the protocols for the key binding assays used to determine the affinity of these compounds for their primary targets.

Muscarinic Receptor Binding Assay ([³H]-N-methylscopolamine)

This competitive radioligand binding assay is employed to determine the affinity of test compounds for muscarinic acetylcholine receptors.

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

-

Tissue Preparation: Rat brain cortex homogenate (a rich source of M1 muscarinic receptors)

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Incubation Buffer: 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4

-

Non-specific Binding Control: Atropine (B194438) (1 µM)

-

Glass Fiber Filters: GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure:

-

Tissue Homogenization: Rat brain cortices are homogenized in ice-cold wash buffer and centrifuged. The resulting pellet is washed and resuspended in incubation buffer.

-

Assay Setup: In a 96-well plate, combine the tissue homogenate, varying concentrations of the test compound (or vehicle for total binding, or atropine for non-specific binding), and a fixed concentration of [³H]-NMS (typically at or near its Kd).

-

Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Dopamine Transporter Binding Assay ([³H]-WIN 35,428)

This assay is used to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

Radioligand: [³H]-WIN 35,428

-

Tissue Preparation: Rat striatal tissue homogenate

-

Buffer: 50 mM Tris-HCl with 120 mM NaCl, pH 7.4

-

Non-specific Binding Control: Cocaine (10 µM) or GBR 12909 (1 µM)

-

Glass Fiber Filters: GF/B or GF/C, pre-soaked in 0.5% PEI

Procedure:

-

Tissue Homogenization: Rat striata are homogenized in ice-cold buffer and centrifuged. The pellet is washed and resuspended in the same buffer.

-

Assay Setup: In a 96-well plate, combine the tissue homogenate, varying concentrations of the test compound (or vehicle for total binding, or cocaine/GBR 12909 for non-specific binding), and a fixed concentration of [³H]-WIN 35,428.

-

Incubation: The plate is incubated on ice (0-4°C) for 2-4 hours.

-

Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: The radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding from total binding. IC₅₀ values are calculated from the competition curves, and Ki values are derived using the Cheng-Prusoff equation.

Signaling Pathways

The therapeutic and adverse effects of this compound and its analogs are a direct consequence of their interaction with specific signaling pathways. This compound is a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype. Its antagonism of M1 receptors in the striatum is believed to play a crucial role in its antiparkinsonian effects by modulating dopamine signaling.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.

Caption: M1 Muscarinic Receptor Signaling Cascade.

Interaction with Dopamine Signaling in the Striatum

In the striatum, cholinergic interneurons release acetylcholine, which acts on M1 receptors on medium spiny neurons. The antagonism of these M1 receptors by this compound is thought to indirectly increase dopamine release, helping to restore the cholinergic-dopaminergic balance that is disrupted in Parkinson's disease.

Caption: this compound's Modulation of Striatal Signaling.

Conclusion

The structure-activity relationship of this compound and its analogs is a finely tuned interplay of molecular modifications that dictate their affinity for muscarinic receptors and the dopamine transporter. A thorough understanding of these relationships, grounded in robust experimental data, is paramount for the development of next-generation therapeutics with improved efficacy and side-effect profiles. The detailed protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing the field of neuropharmacology and drug discovery for movement disorders. Further exploration into the quantitative aspects of these interactions will undoubtedly pave the way for more targeted and effective treatments.

References

novel synthesis methods for trihexyphenidyl and its derivatives

An In-depth Technical Guide to Novel Synthesis Methods for Trihexyphenidyl and Its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of modern and improved synthetic strategies for this compound, a key anticholinergic agent, and its derivatives. The document focuses on novel methodologies that offer significant advantages over traditional synthetic routes in terms of safety, yield, and stereoselectivity. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate comprehension and replication by chemistry professionals.

Introduction to this compound

This compound, chemically known as 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol, is a synthetic antimuscarinic agent.[1] It is primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms by selectively blocking cholinergic pathways in the striatum.[1] The classical synthesis of this compound involves a two-step process: a Mannich reaction to form the propiophenone (B1677668) intermediate, followed by a Grignard reaction with cyclohexylmagnesium halide.[2] While effective, this traditional method often utilizes hazardous solvents like diethyl ether and produces a racemic mixture of the final product. This guide explores novel approaches that address these limitations.

Novel Synthesis Method 1: Improved Safety and Yield via MTBE-Based Grignard Reaction

A significant process improvement in the classical Grignard synthesis of this compound involves the substitution of diethyl ether with methyl tert-butyl ether (MTBE). This modification enhances the safety profile and significantly increases the production yield.

Rationale for Improvement

Diethyl ether, the traditional solvent for the Grignard reaction, poses considerable safety risks due to its high volatility, low boiling point (34.6°C), and strong anesthetic properties. The use of MTBE, with its higher boiling point (55.2°C) and asymmetric ether structure, leads to a more controlled and less violent reaction. The tert-butyl group in MTBE also offers a protective effect for the hydroxyl group during the reaction. This improved process has been reported to increase the overall yield from approximately 40% to over 60%.

Experimental Workflow

The following diagram illustrates the workflow for the MTBE-based synthesis of this compound hydrochloride.

Caption: Workflow for the MTBE-based synthesis of this compound HCl.

Quantitative Data Summary

| Parameter | Value | Reference |

| Solvent | Methyl tert-butyl ether (MTBE) | |

| Reaction Temperature | 55 - 65 °C | |

| Reaction Time (Addition) | 2 - 2.5 hours | |

| Original Process Yield | ~40% | |

| Improved Process Yield | >60% |

Detailed Experimental Protocol

This protocol is adapted from the process described in patent CN102030723B.

Step 1: Preparation of Grignard Reagent

-

To a dry, clean reaction vessel, add magnesium turnings, a small amount of anhydrous MTBE, chlorocyclohexane, and a crystal of iodine as an initiator.

-

Stir the mixture and maintain an internal temperature of 55-65°C to initiate the Grignard reaction (approx. 20 minutes).

-

Once initiated, slowly add a solution of chlorocyclohexane in anhydrous MTBE to the refluxing mixture.

-

After the addition is complete, maintain the reflux and temperature at 55-65°C for 60-90 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition Reaction

-

Slowly add the precursor, 3-(piperidin-1-yl)-1-phenylpropan-1-one hydrochloride, to the prepared Grignard reagent solution while maintaining the temperature at 55-65°C.

-

After the addition is complete, keep the reaction mixture at 55-65°C for an additional 2 to 2.5 hours.

Step 3: Hydrolysis and Isolation

-

After the reaction period, add MTBE containing a small amount of water to induce hydrolysis of the magnesium alkoxide salt.

-

Cool the mixture to 30°C and then add a solution of hydrochloric acid and water under reflux conditions over 30-40 minutes. During this step, begin to recover the MTBE via distillation.

-

Continue recovering MTBE until the pot temperature reaches approximately 65°C.

-

Cool the resulting mixture to 15-25°C. The product, this compound hydrochloride, will precipitate.

-

Isolate the crude product by centrifugation or filtration, wash with water (2-3 times), and dry to yield the final product.

Novel Synthesis Method 2: Enantioselective Synthesis via Chiral Resolution

This compound possesses a chiral center at the tertiary alcohol carbon, and its pharmacological activity resides primarily in one enantiomer. Enantioselective synthesis provides a method to produce the desired enantiomer directly, avoiding the need for resolving a racemic mixture. A reported strategy involves the chemical resolution of a key chiral acid intermediate.

Rationale for Enantioselective Approach

The synthesis of a single enantiomer of a chiral drug is highly desirable as it can lead to improved efficacy and a better side-effect profile by eliminating the inactive or potentially harmful distomer. The described approach establishes the critical stereocenter early in the synthesis through the resolution of a racemic carboxylic acid, which is then converted to the final product while retaining its stereochemical integrity.

Logical Workflow for (S)-(+)-Trihexyphenidyl

The following diagram outlines the key transformations for the synthesis of enantiomerically pure (S)-trihexyphenidyl, starting from a resolved chiral acid.

Caption: Logical workflow for the enantioselective synthesis of (S)-Trihexyphenidyl HCl.

Methodological Description

This methodology is based on the synthetic strategy reported by Lindborg et al.

The synthesis begins with racemic 3-cyclohexyl-3-hydroxy-3-phenylpropanoic acid. This key intermediate undergoes optical resolution using a chiral amine, such as (R)- or (S)-1-phenylethylamine, as the resolving agent. This step selectively crystallizes one diastereomeric salt, allowing for the isolation of the desired enantiomer of the acid after liberation of the free acid.

Once the enantiomerically pure (S)-(-)-acid is obtained, it is converted into the corresponding amide by reaction with piperidine using a suitable peptide coupling agent or by first converting the acid to an acyl chloride. The final step involves the reduction of the amide functional group to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, which yields the tertiary amine of (S)-(+)-trihexyphenidyl. Finally, treatment with hydrochloric acid affords the hydrochloride salt.

Synthesis of this compound Derivatives

The core synthetic routes for this compound can be adapted to create a variety of derivatives for structure-activity relationship (SAR) studies. Modifications can be made to the phenyl ring, the cyclohexyl ring, or the piperidine moiety.

Conceptual Synthesis of a 4'-Fluoro-Trihexyphenidyl Derivative

A common modification in medicinal chemistry is the introduction of a fluorine atom to the phenyl ring, which can alter metabolic stability and binding affinity. A 4'-fluoro derivative of this compound can be conceptually synthesized by modifying the starting materials in the improved Grignard route.

The logical workflow for this synthesis is presented below. The key change is the use of a fluorinated Grignard reagent.

Caption: Conceptual workflow for the synthesis of a 4'-Fluoro-Trihexyphenidyl derivative.

This conceptual pathway highlights the modularity of the Grignard synthesis. By substituting the Grignard reagent (e.g., using phenylmagnesium bromide instead of cyclohexylmagnesium bromide, or vice-versa with the ketone precursor), a wide range of analogs can be accessed to probe the chemical space around the core this compound scaffold.

References

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Interactions of Trihexyphenidyl in Neuronal Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, exerts its primary therapeutic effects through antagonism of muscarinic acetylcholine (B1216132) receptors. However, a growing body of evidence reveals a complex pharmacological profile characterized by a range of off-target interactions within neuronal tissues. These interactions, spanning multiple receptor systems, contribute not only to the drug's side-effect profile but also present potential avenues for therapeutic repurposing and the development of more selective agents. This technical guide provides a comprehensive exploration of the off-target binding profile of this compound, detailing its interactions with sigma-1, nicotinic acetylcholine, and dopamine (B1211576) receptors, as well as its influence on glutamatergic and GABAergic neurotransmission. Detailed experimental protocols and a quantitative summary of binding affinities are presented to equip researchers with the necessary tools to further investigate these complex interactions.

Introduction

This compound is a synthetic anticholinergic agent that readily crosses the blood-brain barrier to exert its effects on the central nervous system.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, thereby helping to restore the balance of neurotransmitter activity in the basal ganglia, which is disrupted in Parkinson's disease.[1][2] While effective, the clinical use of this compound is often limited by a spectrum of adverse effects, including cognitive impairment, dry mouth, and blurred vision, which are largely attributable to its on-target anticholinergic activity.[2]

Beyond its well-established muscarinic receptor antagonism, this compound interacts with several other neuronal receptors and signaling pathways. Understanding these off-target interactions is crucial for a complete comprehension of its pharmacological effects and for guiding future drug development efforts. This guide delves into the key off-target interactions of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Muscarinic Receptor Subtype Binding Profile (Primary Target)

While the primary focus of this guide is on off-target interactions, a summary of this compound's binding affinity for its intended targets, the muscarinic acetylcholine receptor (mAChR) subtypes, provides essential context. This compound is a non-selective muscarinic antagonist but exhibits a higher affinity for the M1 subtype.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Muscarinic M1 | 1.6 | |

| Muscarinic M2 | 7 | |

| Muscarinic M3 | 6.4 | |

| Muscarinic M4 | 2.6 | |

| Muscarinic M5 | 15.9 |

Off-Target Interactions of this compound

Sigma-1 Receptor Interaction

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in regulating cellular stress responses, ion channel function, and neuronal signaling. This compound has been shown to bind to sigma-1 receptors, an interaction that may contribute to its overall pharmacological profile.

| Receptor | Binding Affinity (pKi) | Binding Affinity (Ki) [nM] | Reference |

| Sigma-1 | 8.87 | 1.35 |

Signaling Pathway:

Interaction with the sigma-1 receptor can modulate calcium signaling between the endoplasmic reticulum and mitochondria, influencing neuronal excitability and survival.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Emerging evidence suggests that this compound can modulate nicotinic acetylcholine receptor (nAChR) neurotransmission, which may indirectly lead to enhanced dopamine release in the striatum. This interaction is particularly interesting as it may contribute to some of the therapeutic effects observed in movement disorders. An in-vitro study in SH-SY5Y cells, which predominantly express the α7 nAChR subtype, demonstrated that this compound inhibits nicotine-induced increases in intracellular calcium with an IC50 of 0.75 µM. Furthermore, in a mouse model of DYT1 dystonia, this compound's effect on dopamine release was found to be dependent on nAChRs, with a noted difference in sensitivity to nicotinic acetylcholine receptor antagonism between wild-type (IC50: 29.46 nM) and Dyt1 mice (IC50: 12.26 nM).

| Receptor/Effect | IC50 | Species/System | Reference |

| α7 nAChR-mediated Ca2+ increase | 0.75 µM | Human SH-SY5Y cells | |

| Nicotinic Acetylcholine Receptor Antagonism | 29.46 nM | Wild-Type Mice | |

| Nicotinic Acetylcholine Receptor Antagonism | 12.26 nM | Dyt1 Mice |

Signaling Pathway:

References

Trihexyphenidyl's Role in Modulating Non-Motor Symptoms of Parkinsonism: A Technical Guide

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by a wide spectrum of motor and non-motor symptoms. While the motor manifestations are primarily attributed to the loss of dopaminergic neurons in the substantia nigra, non-motor symptoms are associated with a more widespread neurochemical imbalance, including significant involvement of the cholinergic system.[1][2] Trihexyphenidyl, a centrally acting antimuscarinic agent, has historically been used to manage motor symptoms of Parkinsonism, particularly tremor and rigidity.[3][4] This technical guide provides an in-depth analysis of the role of this compound in modulating non-motor symptoms of Parkinsonism. It explores the underlying neurobiology, clinical evidence, and experimental methodologies used to evaluate its efficacy and limitations. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and movement disorders.

Introduction: The Cholinergic System and Non-Motor Parkinsonism

Non-motor symptoms of Parkinson's disease, including cognitive impairment, autonomic dysfunction, and mood disorders, are significant contributors to patient disability and reduced quality of life.[2] Growing evidence suggests that degeneration of cholinergic neurons and subsequent alterations in cholinergic transmission play a pivotal role in the pathophysiology of these non-motor features. The cholinergic system is integral to various cognitive and autonomic functions, and its dysregulation in PD presents a potential therapeutic target.

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. Its primary mechanism involves blocking the action of acetylcholine, thereby helping to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in Parkinson's disease. While this mechanism is well-established for its effects on motor symptoms, its impact on the complex non-motor symptomology is less straightforward and often associated with a challenging side-effect profile.

Mechanism of Action: M1 Muscarinic Receptor Antagonism

This compound exhibits a higher affinity for the M1 subtype of muscarinic acetylcholine receptors, which are predominantly located in the central nervous system, particularly in cortical and hippocampal regions involved in cognitive processes. By antagonizing these receptors, this compound modulates cholinergic signaling pathways that are crucial for learning, memory, and attention.

Signaling Pathway of this compound's Action

Modulation of Non-Motor Symptoms: Clinical Evidence

The clinical utility of this compound for non-motor symptoms is a subject of considerable debate, with benefits often outweighed by adverse effects, particularly in older or cognitively impaired individuals.

Sialorrhea (Drooling)

One of the few non-motor symptoms where this compound has demonstrated some efficacy is in the management of sialorrhea, or excessive drooling. This is attributed to its peripheral anticholinergic effects on salivary glands.

| Study/Guideline | Patient Population | Dosage | Outcome | Reference |

| Praxis Medical Insights | Parkinson's disease patients with sialorrhea | Start 1 mg daily, titrate to 6-10 mg daily in divided doses | Recommended as a first-line treatment option. | |

| Parkinson's UK | Parkinson's disease patients with sialorrhea | Not specified | Can help control saliva production. | |

| Hughes et al. (1974) | 34 Parkinson's disease patients on levodopa | Not specified | Recurrence of hypersalivation in 15% of patients upon withdrawal. |

Cognitive Function

The impact of this compound on cognitive function is predominantly negative, representing a significant limiting factor in its clinical use. The anticholinergic activity in the brain can lead to confusion, memory impairment, and delirium, especially in the elderly.

| Study | Patient Population | Key Findings | Reference |

| Guttman et al. (1991) | 13 patients with early Parkinson's disease | Slight impairment in the California Verbal Learning Test (CVLT) after 2 weeks of treatment. | |

| Wang et al. (2022) | 30 tremor-dominant Parkinson's disease patients | This compound treatment was associated with reduced prefrontal cortex activity during a verbal fluency task, suggesting prefrontal dysfunction. |

Autonomic Dysfunction (other than Sialorrhea)

There is limited evidence to support the use of this compound for other forms of autonomic dysfunction in Parkinson's disease, such as orthostatic hypotension or urinary incontinence. In fact, its anticholinergic properties can exacerbate urinary retention and constipation.

Mood and Affect

While some older reports suggested potential benefits for depressive symptoms, modern clinical practice does not support the use of this compound for mood disorders in Parkinson's disease due to the high risk of inducing confusion and other psychiatric side effects.

Experimental Protocols

The evaluation of this compound's effects on non-motor symptoms involves a range of experimental methodologies, from neuropsychological testing to advanced neuroimaging techniques.

Neuropsychological Assessment of Cognitive Function

Objective: To assess the impact of this compound on various cognitive domains in patients with Parkinson's disease.

Protocol:

-

Patient Selection: Recruit a cohort of Parkinson's disease patients, ideally with a baseline cognitive assessment. Patients should be categorized based on their this compound treatment status (on vs. off the drug).

-

Test Battery: Administer a comprehensive battery of neuropsychological tests targeting different cognitive functions. This may include:

-

Global Cognition: Mini-Mental State Examination (MMSE) or Montreal Cognitive Assessment (MoCA).

-

Executive Function: Wisconsin Card Sorting Test (WCST), Trail Making Test Part B, Verbal Fluency Tests (phonemic and semantic).

-

Memory: California Verbal Learning Test (CVLT), Rey Auditory Verbal Learning Test (RAVLT).

-

Attention and Processing Speed: Digit Span, Symbol Digit Modalities Test.

-

-

Administration: All tests should be administered by a trained neuropsychologist in a standardized and controlled environment.

-

Data Analysis: Compare the performance of the this compound group with the control group (not on this compound) using appropriate statistical methods (e.g., t-tests, ANOVA), controlling for potential confounding variables such as age, disease severity, and education level.

Experimental Workflow for Neuropsychological Assessment

Functional Near-Infrared Spectroscopy (fNIRS)

Objective: To investigate the effects of this compound on cerebral hemodynamics and neural activity in the prefrontal cortex during cognitive tasks.

Protocol:

-

Participant Preparation: Participants are fitted with an fNIRS headset containing light emitters and detectors placed over the prefrontal cortex.

-

Task Paradigm: A block-design cognitive task is presented to the participant. For example, a verbal fluency task where the participant is asked to generate as many words as possible starting with a specific letter within a given time, alternating with rest periods.

-

Data Acquisition: The fNIRS system continuously records changes in the concentration of oxygenated and deoxygenated hemoglobin in the underlying cortical tissue.

-

Data Preprocessing: The raw fNIRS data is preprocessed to remove physiological noise (e.g., heart rate, respiration) and motion artifacts.

-

Data Analysis: The preprocessed data is analyzed to determine the hemodynamic response associated with the cognitive task. This is often done using a general linear model (GLM) to identify brain regions with significant activation. The activation patterns of the this compound group are then compared to the control group.

Discussion and Future Directions

The available evidence indicates that the role of this compound in modulating non-motor symptoms of Parkinsonism is limited and fraught with significant risks, particularly concerning cognitive function. While it may offer some benefit for sialorrhea, its use should be approached with extreme caution, especially in elderly patients and those with pre-existing cognitive impairment.

Future research should focus on more selective cholinergic modulators that can target specific receptor subtypes or neuronal circuits involved in non-motor symptoms without causing widespread adverse effects. The development of animal models that more accurately replicate the non-motor features of Parkinson's disease is also crucial for preclinical testing of novel therapeutic agents. Advanced neuroimaging techniques, such as PET and fNIRS, will continue to be invaluable tools for elucidating the complex neurochemical changes underlying non-motor symptoms and for objectively assessing the impact of pharmacological interventions.

Conclusion

This compound's primary mechanism of action as a non-selective muscarinic antagonist limits its utility in the nuanced management of non-motor symptoms in Parkinson's disease. Its beneficial effects on sialorrhea are often overshadowed by its detrimental impact on cognition. A thorough understanding of the cholinergic system's role in the diverse non-motor manifestations of Parkinsonism is essential for the development of more targeted and effective therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of cholinergic modulation in Parkinson's disease.

References

- 1. Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the Central Cholinergic Nervous System in Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound; evaluation of the new agent in the treatment of Parkinsonism. | Semantic Scholar [semanticscholar.org]

The Dawn of a New Generation: A Technical Guide to the Preliminary Screening of Novel Trihexyphenidyl-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Trihexyphenidyl, a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders, has long served as a valuable therapeutic agent. Its mechanism of action, primarily centered on the antagonism of muscarinic acetylcholine (B1216132) receptors, has paved the way for symptomatic relief for countless patients. However, the quest for enhanced therapeutic profiles with improved selectivity and reduced side effects necessitates the exploration of novel this compound-based compounds. This technical guide provides a comprehensive overview of the preliminary screening cascade for this next generation of potential therapeutics, offering a detailed roadmap for their in vitro and computational evaluation.

The Rationale for Novel this compound Analogs

This compound's therapeutic efficacy is primarily attributed to its anticholinergic properties, which help to restore the balance of dopamine (B1211576) and acetylcholine in the brain, a key factor in the pathophysiology of Parkinson's disease[1][2][3]. However, its non-selective binding to various muscarinic receptor subtypes (M1-M5) can lead to a range of undesirable side effects, including dry mouth, blurred vision, cognitive impairment, and urinary retention[2]. Furthermore, its interaction with the dopamine transporter (DAT) presents both therapeutic opportunities and challenges[4]. The development of novel analogs aims to refine the pharmacological profile of this compound, seeking to:

-

Enhance selectivity for specific muscarinic receptor subtypes, potentially separating therapeutic effects from adverse reactions.

-

Modulate affinity for the dopamine transporter to either potentiate antiparkinsonian effects or explore new therapeutic avenues.

-

Improve pharmacokinetic and pharmacodynamic properties for better dosing regimens and patient compliance.

The Screening Cascade: A Multi-pronged Approach

The preliminary screening of novel this compound-based compounds employs a hierarchical approach, beginning with computational and in vitro methods to efficiently identify promising candidates for further preclinical development. This strategy allows for the rapid assessment of large numbers of compounds, prioritizing those with the most desirable characteristics.

Data Presentation: Quantitative Analysis of Novel Analogs

The preliminary screening process generates a wealth of quantitative data that is essential for comparing the pharmacological profiles of novel this compound-based compounds. This data is typically presented in tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Muscarinic Receptor Subtype Binding Affinities (Ki, nM) of Novel this compound Analogs

| Compound | M1 (Cortex) | M2 (Heart) | M3 (Gland) | M4 (Striatum) | M5 (SNc) | M1 Selectivity (M2/M1) |

| This compound | 1.6 - 14 | 12 | 4.6 | 8.84 (pA2) | - | ~7.5 |

| Analog 5a | - | - | - | - | - | - |

| Analog 5f | - | - | - | - | - | - |

| Analog 7b | - | - | - | - | - | - |

| Data presented as ranges from multiple studies or as pA2 values where Ki is not available. A comprehensive screening would populate this table with consistent data for a series of novel compounds. |

Table 2: Dopamine Transporter (DAT) Binding and Uptake Inhibition (IC50, nM) of Novel this compound Analogs

| Compound | DAT Binding ([\³H]CFT) | Dopamine Uptake Inhibition |

| This compound | 130 | 180 |

| Analog 5a | 80 | 250 |

| Analog 5f | 50 | 120 |

| Analog 7b | 300 | 450 |

| Data is hypothetical based on SAR trends described in the literature. Actual values would be determined experimentally. |

Experimental Protocols: A Detailed Methodological Guide

The following sections provide detailed protocols for the key experiments involved in the preliminary screening of novel this compound-based compounds.

In Vitro Receptor Binding Assays

4.1.1. Muscarinic Receptor Binding Assay

This assay determines the affinity of the test compounds for the different muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]N-Methylscopolamine ([³H]NMS) or [³H]Pirenzepine for M1 selectivity.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Atropine (B194438) (1 µM).

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the novel this compound-based compounds.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound or vehicle.

-

For non-specific binding, add atropine instead of the test compound.

-